

An In-depth Technical Guide to the Solubility and Stability of Pyrrole-derivative1

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Compound of Interest

Compound Name: Pyrrole-derivative1

Cat. No.: B1663830

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of "**Pyrrole-derivative1**," a novel compound under investigation. The following sections detail the aqueous solubility and multi-faceted stability profile of this molecule, offering critical data and methodologies to inform its progression through the drug discovery and development pipeline. The experimental protocols and data presented herein serve as a foundational resource for formulation development, pharmacokinetic assessment, and overall lead optimization efforts.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The solubility of **Pyrrole-derivative1** was assessed using both kinetic and thermodynamic methods to provide a thorough understanding of its dissolution characteristics under various physiologically relevant conditions.

Solubility Data Summary

The solubility of **Pyrrole-derivative1** was determined in various aqueous media. The results, summarized below, indicate that solubility is pH-dependent, with higher solubility observed in acidic conditions.

Solubility Type	Medium	pH	Temperature (°C)	Solubility (µg/mL)	Molar Equivalent (µM)
Kinetic	Phosphate Buffered Saline (PBS)	7.4	25	12.5	41.8
Kinetic	Simulated Gastric Fluid (SGF)	1.2	37	155.8	521.1
Kinetic	Simulated Intestinal Fluid (SIF)	6.8	37	18.2	60.9
Thermodynamic	Deionized Water	~7.0	25	9.8	32.8

Note: Molar equivalent calculated based on a hypothetical molecular weight of 299 g/mol .

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines the high-throughput method used to determine the kinetic solubility of **Pyrrole-derivative1**.

1.2.1 Materials and Reagents:

- **Pyrrole-derivative1** (10 mM stock in DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)
- Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)
- Dimethyl Sulfoxide (DMSO), analytical grade
- 96-well microplates (UV-transparent)

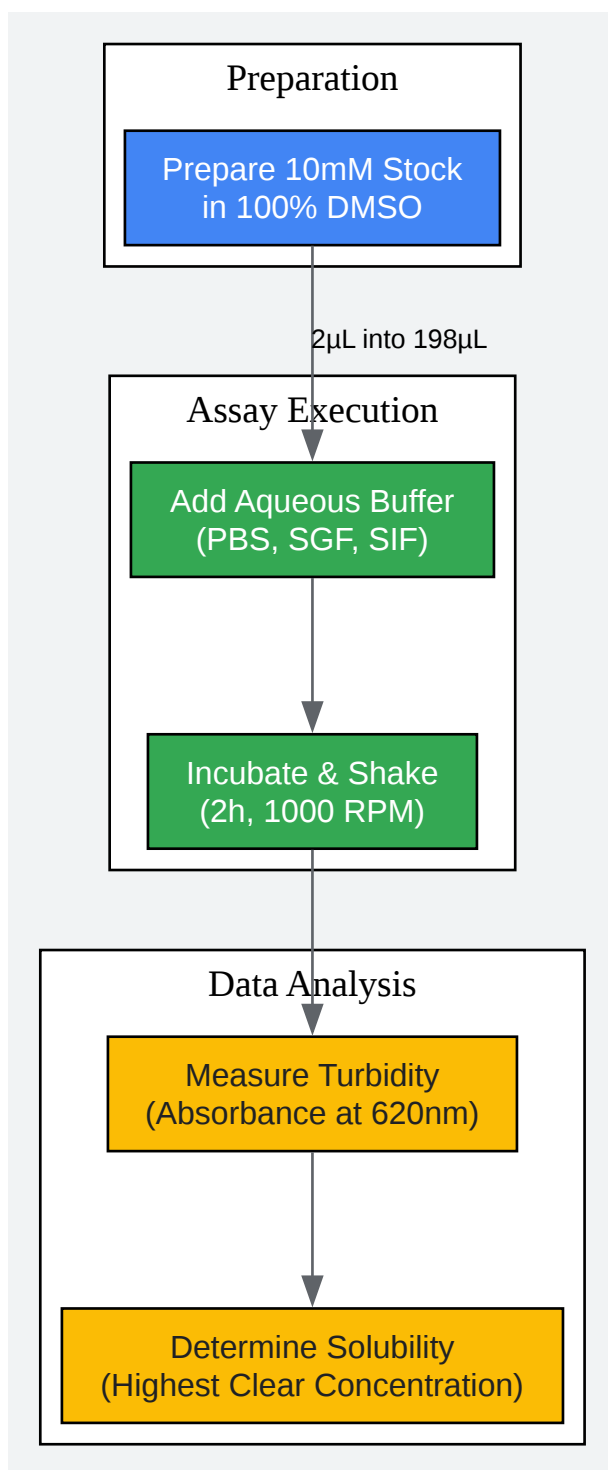
- Plate shaker
- Spectrophotometric plate reader

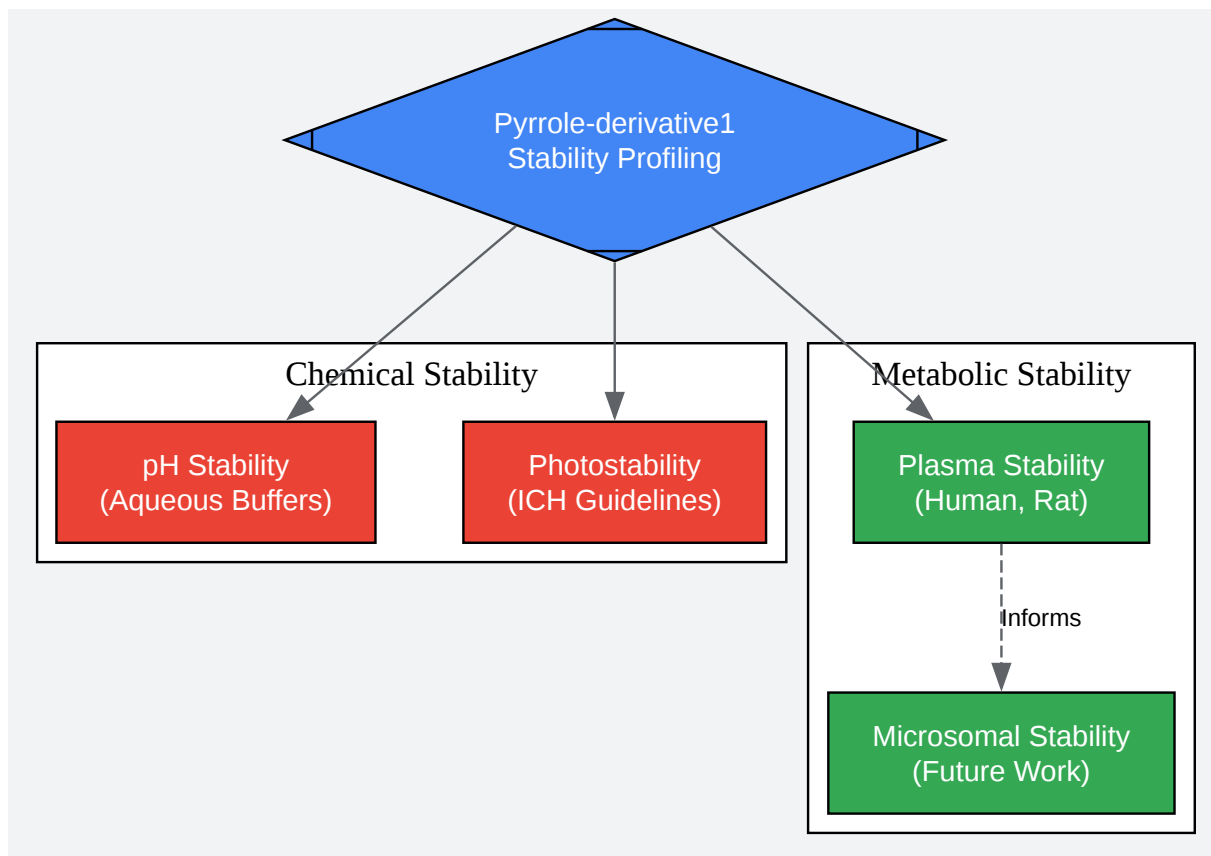
1.2.2 Procedure:

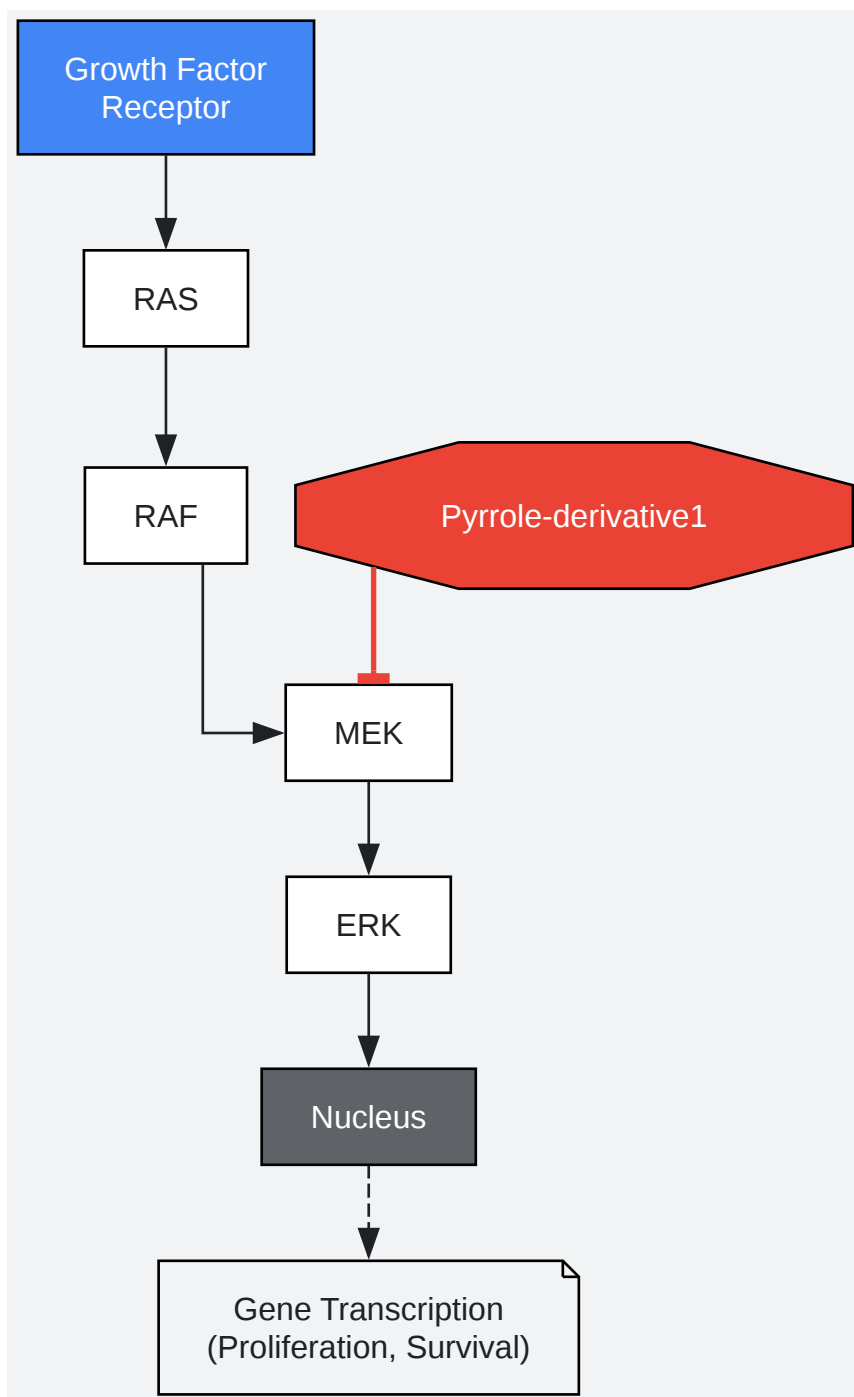
- A 10 mM stock solution of **Pyrrole-derivative1** is prepared in 100% DMSO.
- The stock solution is serially diluted in DMSO to create a concentration gradient.
- 2 μ L of each DMSO stock concentration is added to triplicate wells of a 96-well plate.
- 198 μ L of the desired aqueous buffer (PBS, SGF, or SIF) is rapidly added to each well, resulting in a final DMSO concentration of 1%.
- The plate is immediately sealed and placed on a plate shaker at 1000 RPM for 2 hours at room temperature.
- Following incubation, the absorbance of each well is measured at 620 nm using a plate reader to detect turbidity resulting from precipitation.
- The kinetic solubility value is determined as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.

Solubility Assessment Workflow

The following diagram illustrates the systematic process for evaluating the aqueous solubility of a new chemical entity like **Pyrrole-derivative1**.







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